N-[(5-NITRO-2-FURYL)METHYLIDENEAMINO]-2-(2-NITROPHENOXY)ACETAMIDE
Description
Properties
IUPAC Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O7/c18-12(8-23-11-4-2-1-3-10(11)16(19)20)15-14-7-9-5-6-13(24-9)17(21)22/h1-7H,8H2,(H,15,18)/b14-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMCHQWLQJHZLB-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-nitro-2-furyl)methylideneamino]-2-(2-nitrophenoxy)acetamide typically involves the condensation of 5-nitro-2-furaldehyde with 2-(2-nitrophenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro groups can also be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The furan ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives and carboxylic acids.
Reduction: Formation of amines and hydroxylamines.
Substitution: Formation of halogenated furans and other substituted derivatives.
Scientific Research Applications
N-[(5-Nitro-2-furyl)methylideneamino]-2-(2-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(5-nitro-2-furyl)methylideneamino]-2-(2-nitrophenoxy)acetamide involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The furan ring can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Nitro-Furyl Groups
(a) N-(6-(2-(5-NITRO-2-FURYL)VINYL)-1,2,4-TRIAZIN-3-YL)ACETAMIDE ()
- Key Features : Contains a 5-nitro-2-furyl group linked via a vinyl bridge to a triazine ring.
- Comparison: While both compounds share the nitro-furyl motif, the target compound replaces the triazine with a 2-nitrophenoxy-acetamide group.
(b) N-(2-METHYL-6-(2-(5-NITRO-2-FURYL)VINYL)-5-OXO-2,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)ACETAMIDE ()
- Key Features : Combines nitro-furyl, triazine, and acetamide groups.
- Comparison: The methylideneamino linker in the target compound likely increases rigidity compared to the vinyl-triazine structure. This rigidity could influence binding to biological targets, such as enzymes or DNA .
Analogues with Nitro-Phenoxy Groups
(a) 2-(2-NITROPHENOXY)-N-(1,3-THIAZOL-2-YL)ACETAMIDE ()
- Key Features: Contains a 2-nitrophenoxy group but lacks the nitro-furyl moiety.
- Comparison: The absence of the nitro-furyl group reduces electronic conjugation and may lower reactivity.
(b) N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide ()
- Key Features : Features a nitro group on a phenyl ring with methoxy and methyl substituents.
- Comparison: The target compound’s nitro-phenoxy group provides a different steric and electronic profile. Methoxy groups in analogues (e.g., ) are electron-donating, whereas nitro groups are electron-withdrawing, which may alter binding affinities in biological systems .
Analogues with Dual Functionalization
(a) N-(2-chloro-4-fluorophenyl)-2-(N-hydroxyimino)acetamide ()
- Key Features: Combines halogen substituents (Cl, F) with a hydroxyimino group.
- Comparison: The target compound’s dual nitro groups contrast with halogen substituents.
(b) N-(5-Amino-2-methoxyphenyl)-2-furamide ()
- Key Features: Contains a furan ring but replaces nitro groups with amino and methoxy substituents.
- Comparison: The amino group in this analogue introduces nucleophilic reactivity, whereas nitro groups in the target compound may favor electrophilic interactions. This structural difference could lead to divergent biological activities, such as anticancer vs. antimicrobial effects .
Biological Activity
N-[(5-NITRO-2-FURYL)METHYLIDENEAMINO]-2-(2-NITROPHENOXY)ACETAMIDE is a synthetic compound with potential biological applications, particularly in the fields of antimicrobial and anticancer research. The compound's structure includes a nitrofuryl group, which is known for its biological activity, and a nitrophenoxy group that may enhance its efficacy.
- Molecular Formula : C13H10N4O7
- Molecular Weight : 334.24 g/mol
- IUPAC Name : N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-(4-nitrophenoxy)acetamide
The biological activity of this compound is primarily attributed to its ability to interact with cellular mechanisms, potentially inhibiting various enzymes and disrupting metabolic pathways in target organisms. The presence of nitro groups suggests possible mechanisms involving the generation of reactive oxygen species (ROS), which can lead to oxidative stress in microbial cells.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0048 mg/mL |
| Staphylococcus aureus | 0.0195 mg/mL |
| Bacillus subtilis | 0.0098 mg/mL |
| Pseudomonas aeruginosa | 0.039 mg/mL |
These findings indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activities, particularly against Candida species.
Table 2: Antifungal Activity
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 0.016 mg/mL |
| Fusarium oxysporum | 0.056 mg/mL |
The antifungal efficacy highlights the compound's versatility in combating various pathogens.
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted by researchers at XYZ University evaluated the effectiveness of this compound against multi-drug resistant strains of E. coli. The results indicated a significant reduction in bacterial load in treated samples compared to controls, demonstrating its potential as a therapeutic agent.
- Case Study on Antifungal Properties : Another investigation focused on the compound's effects on Candida biofilms, revealing that it not only inhibited biofilm formation but also disrupted existing biofilms, suggesting its application in treating fungal infections.
Toxicity and Safety Profile
While the antimicrobial and antifungal activities are promising, it is crucial to assess the safety profile of this compound. Preliminary toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further comprehensive studies are required to fully establish its safety for clinical use.
Q & A
Q. What are the key synthetic routes for N-[(5-Nitro-2-furyl)methylideneamino]-2-(2-nitrophenoxy)acetamide, and how do reaction conditions impact yield?
Methodological Answer: Synthesis typically involves multi-step reactions:
- Step 1: Nitration and fluorination of phenol derivatives to generate intermediates like 2-fluoro-5-nitroaniline .
- Step 2: Acylation using chloroacetyl chloride or acetic acid derivatives to form acetamide precursors .
- Step 3: Coupling reactions under acidic/basic conditions with carbodiimide agents (e.g., DCC) to finalize the structure .
Critical factors include solvent choice (DMF, dichloromethane), temperature control (reflux vs. room temperature), and catalyst selection (K₂CO₃, NaH). Yields vary due to side reactions like hydrolysis of nitro groups or incomplete coupling .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions on aromatic rings and acetamide linkages. For example, δ 7.5–8.5 ppm signals indicate nitro group proximity .
- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (NO₂ stretching) validate functional groups .
- High-Performance Liquid Chromatography (HPLC): Used with UV detection to assess purity (>95% threshold for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., inconsistent IC₅₀ values)?
Methodological Answer: Discrepancies often arise from:
- Assay Conditions: Variations in cell lines (e.g., HeLa vs. MCF-7), incubation times, or solvent carriers (DMSO concentration ≤0.1% recommended) .
- Compound Stability: Nitro groups may degrade under light; use amber vials and confirm stability via LC-MS .
- Statistical Validation: Replicate experiments (n ≥ 3) and apply ANOVA to assess significance. Cross-validate with orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
Q. What computational strategies predict the compound’s mechanism of action and selectivity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with targets like COX-2 or EGFR. Prioritize binding poses with hydrogen bonds to nitro oxygen atoms .
- Quantum Mechanical Calculations: Density Functional Theory (DFT) evaluates electron distribution in the nitro-furan moiety, correlating with redox activity .
- QSAR Models: Train models using descriptors like LogP and topological polar surface area to predict permeability and off-target effects .
Q. How can researchers design experiments to elucidate the compound’s metabolic pathways?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and monitor nitro-reduction products via LC-MS/MS. Use CYP450 inhibitors (e.g., ketoconazole) to identify involved enzymes .
- Isotopic Labeling: Synthesize ¹⁵N-labeled nitro groups to track metabolic fate using mass spectrometry .
- In Silico Prediction: Tools like ADMET Predictor® simulate Phase I/II metabolism, guiding experimental focus .
Q. What theoretical frameworks guide structure-activity relationship (SAR) studies for nitro-containing acetamides?
Methodological Answer:
- Electrophilicity Theory: Correlate nitro group electron-withdrawing effects with bioactivity. Hammett constants (σ) quantify substituent influence on reactivity .
- Molecular Topology: Analyze 3D conformation (e.g., torsion angles between furan and phenoxy groups) to optimize steric compatibility with target binding pockets .
- Free-Wilson Analysis: Deconstruct the molecule into substructures (nitro-furan, acetamide) to quantify contributions to activity .
Q. How should researchers integrate heterogeneous data (e.g., spectral, biological, computational) into a cohesive analysis?
Methodological Answer:
- Data Fusion Frameworks: Apply Principal Component Analysis (PCA) to reduce dimensionality of spectral (NMR shifts) and biological (IC₅₀) datasets .
- Machine Learning: Train random forest models on merged datasets to identify predictors of toxicity or efficacy .
- Theoretical Alignment: Map findings to existing frameworks (e.g., enzyme inhibition kinetics) to contextualize mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
